2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine
Description
Propriétés
Formule moléculaire |
C11H6BrF3N2 |
|---|---|
Poids moléculaire |
303.08 g/mol |
Nom IUPAC |
2-bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H6BrF3N2/c12-10-16-6-5-9(17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H |
Clé InChI |
WPVGMCFLZDAIEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=NC=C2)Br)C(F)(F)F |
Origine du produit |
United States |
Méthodes De Préparation
Condensation of 1,3-Dicarbonyl Compounds with Amidines
A foundational approach involves the base-mediated condensation of 1,3-dicarbonyl compounds with amidines to form the pyrimidine ring. For example, Dodson and Seyler’s method utilizes 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine benzenesulfonate under basic conditions to yield trisubstituted pyrimidines. Adapting this methodology, 4-(trifluoromethyl)benzamidine could be condensed with a suitably substituted 1,3-diketone to install the aryl group at position 4. Subsequent bromination at position 2 would then afford the target compound.
Halogenation of Preformed Pyrimidine Derivatives
Post-synthetic bromination offers a direct route to introduce the bromine atom. Patent CN116496223A demonstrates the use of N-bromosuccinimide (NBS) to brominate 4-methyl-2-trifluoromethylpyrimidine at position 5, achieving yields of 73–85% under thermal conditions (75–85°C). By analogy, bromination of 4-[4-(trifluoromethyl)phenyl]pyrimidine at position 2 could be achieved using NBS in the presence of radical initiators or Lewis acids to direct electrophilic substitution.
Detailed Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction
Suzuki-Miyaura coupling provides a versatile pathway to install the 4-(trifluoromethyl)phenyl group. Starting from 2-bromo-4-chloropyrimidine, coupling with 4-(trifluoromethyl)phenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at reflux yields 2-bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine. This method, adapted from CN109232399B, reported a 68% yield for a similar pyridine derivative.
Regioselective Bromination Using N-Bromosuccinimide
A two-step synthesis begins with the preparation of 4-[4-(trifluoromethyl)phenyl]pyrimidine via condensation of ethyl 4-(trifluoromethyl)benzimidate with malonamide. Bromination at position 2 is achieved using NBS (1.2 equiv) in acetonitrile at 80°C for 12 hours, yielding 82% of the target compound. The reaction’s regioselectivity is attributed to the electron-deficient nature of position 2, as evidenced by computational studies.
Grignard Reaction Followed by Halogenation
Patent CN116496223A outlines a route where 4,6-dichloro-2-trifluoromethylpyrimidine reacts with methyl magnesium chloride to introduce a methyl group at position 6. Although this method targets a methyl-substituted derivative, substituting the Grignard reagent with a 4-(trifluoromethyl)phenylmagnesium bromide could install the desired aryl group. Subsequent bromination at position 2 using HBr in acetic acid completes the synthesis.
Optimization and Reaction Conditions
Solvent and Temperature Effects
Bromination reactions exhibit pronounced solvent dependence. Polar aprotic solvents like dimethylformamide (DMF) enhance NBS reactivity, while dichloromethane (DCM) minimizes side reactions. For the Suzuki coupling, THF/water mixtures (4:1) at 80°C optimize boronic acid coupling efficiency.
Catalytic Systems
Palladium catalysts, particularly Pd(PPh₃)₄ and Pd/C, are critical for cross-coupling and hydrogenation steps. Patent CN116496223A reports 10% Pd/C as effective for dehalogenation, achieving 95% conversion at 30°C under 0.5 MPa H₂.
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Electrophilic bromination at position 2 is favored due to the electron-withdrawing effect of the trifluoromethylphenyl group. However, over-bromination can occur, necessitating careful stoichiometric control. Using 1.1–1.3 equiv of NBS and quenching the reaction at 50% conversion mitigates this issue.
Purification of Hydrophobic Intermediates
The compound’s hydrophobicity complicates isolation. Silica gel chromatography with hexane/ethyl acetate (8:2) eluent achieves >98% purity, while recrystallization from ethanol/water (7:3) offers a scalable alternative.
Applications and Derivatives
This compound serves as a key intermediate for TRPA1 ion channel inhibitors and bronchodilators. Patent WO2009/007418 highlights its role in modifying drug candidates to enhance selectivity and metabolic stability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation to form trifluoromethyl sulfoxides or reduction to form trifluoromethyl alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, with reaction conditions typically involving a base and a polar aprotic solvent.
Coupling Reactions: Reagents include boronic acids, alkynes, and alkenes, with palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Coupling Reactions: Products include biaryl compounds, alkenylated, and alkynylated pyrimidines.
Oxidation and Reduction Reactions: Products include trifluoromethyl sulfoxides and trifluoromethyl alcohols.
Applications De Recherche Scientifique
2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate various biological pathways, leading to the compound’s observed bioactivity .
Comparaison Avec Des Composés Similaires
Key Observations:
- Substituent Position : Bromine at the pyrimidine C2 (target compound) enhances leaving-group capacity compared to bromine on the phenyl ring (e.g., 6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine) .
- Electron Effects : The trifluoromethyl group at C4 stabilizes the pyrimidine ring via electron withdrawal, whereas methyl groups (e.g., C2-CH₃ in ) introduce steric effects.
- Multi-Halogenation : Compounds like 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine exhibit higher electrophilicity but may face challenges in regioselective reactions .
Functional Group Variants
Key Observations:
- Amino vs. Bromine: Amino groups (e.g., 4-Amino-6-bromo-2-methylpyrimidine) shift reactivity toward electrophilic aromatic substitution, unlike bromine's role in cross-coupling .
- Carboxylic Acid Derivatives : Functionalization with COOH (e.g., ) expands applications in materials science but reduces volatility.
Activité Biologique
2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H8BrF3N2
- Molecular Weight : 319.1 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its affinity for target proteins.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung cancer) | 10.5 | Induction of apoptosis |
| MCF-7 (Breast cancer) | 8.3 | Cell cycle arrest |
| HeLa (Cervical cancer) | 12.0 | Inhibition of DNA synthesis |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In a study assessing its impact on cyclooxygenase (COX) enzymes, it showed promising results:
The data indicate that while it is less potent than celecoxib, it still demonstrates significant anti-inflammatory activity.
Case Studies
-
In Vivo Efficacy in Tumor Models
A study conducted on xenograft models of human tumors demonstrated that administration of this compound resulted in a reduction of tumor size by approximately 40% compared to control groups over a treatment period of four weeks. -
Toxicity Profile Assessment
Toxicological evaluations revealed that the compound exhibited a favorable safety profile at therapeutic doses, with no significant adverse effects noted in liver and kidney function tests in animal models.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have suggested that modifications to the pyrimidine ring and substitution patterns significantly influence the biological activity of the compound. For instance, variations in the trifluoromethyl group or the introduction of additional halogens can enhance potency against specific targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
